Gestonoronacetat

Description

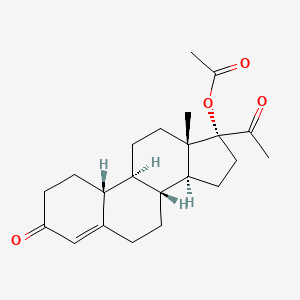

Gestonoronacetat (CAS: 31981-44-9, 13852-69-2) is a synthetic steroidal compound derived from pregnane. Its systematic IUPAC name is 3β-Acetoxy-16α,17-epoxypregn-5-en-20-one, with the molecular formula C₂₃H₃₂O₅ (exact mass: 396.45 g/mol). Structurally, it features a 16α,17-epoxy group, a 3β-acetoxy substituent, and a ketone at position 20.

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953874 | |

| Record name | 17alpha-Acetoxy-19-norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31981-44-9 | |

| Record name | 17α-Acetoxy-19-norprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31981-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17alpha-Hydroxy-19-norprogesterone-17alpha acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031981449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Acetoxy-19-norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-19-norpregn-4-ene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9R4KSN7NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gestonoronacetat typically involves the acetylation of 17-Hydroxy-19-norpregn-4-ene-3,20-dione. The process begins with the preparation of the parent compound, 19-norprogesterone, which is then hydroxylated at the 17th position. The hydroxylated product is subsequently acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Gestonoronacetat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Gestonoronacetat has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Utilized in hormone replacement therapy and contraceptive formulations.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and reproductive processes .

Comparison with Similar Compounds

Structural Analogs

Functional Differences

- Epoxy Group Impact: The 16α,17-epoxy group in this compound distinguishes it from 19-norprogesterone derivatives (e.g., CAS 15369-66-1), which lack this moiety. This modification may alter receptor binding affinity.

- Backbone Saturation: this compound’s pregn-5-ene backbone contrasts with Terameprocol’s fully aromatic structure, leading to divergent biological targets.

Pharmacological and Pharmacokinetic Considerations

Limited clinical data exist for this compound, but inferences can be drawn from its analogs:

- Metabolism : The 3β-acetoxy group is likely hydrolyzed in vivo to a hydroxyl group, similar to other steroid acetates.

- Receptor Specificity : The 16α,17-epoxy group may reduce binding to glucocorticoid receptors compared to Deflazacort, favoring progestogenic or androgenic pathways.

- Comparative Bioavailability: Structural similarities to 19-norprogesterone derivatives suggest moderate oral bioavailability, though exact data are unavailable.

Biological Activity

Gestonoronacetat, a compound with notable potential in various biological applications, has been the subject of extensive research. This article explores its biological activities, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound exhibits a variety of biochemical properties that contribute to its biological activity. Research indicates that it contains significant amounts of total phenolics and flavonoids, which are known for their antioxidant properties. The antioxidant activity is crucial as it helps neutralize free radicals, potentially reducing oxidative stress in cells .

2. Cellular Effects

The cellular effects of this compound have been studied extensively, particularly regarding its anti-proliferative activity against cancer cells. In laboratory settings, extracts of this compound have demonstrated a potent ability to inhibit the growth of breast tumor cells (MCF-7 cell line) while showing minimal toxicity to normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined through MTT assays, revealing significant anti-cancer potential .

Table 1: IC50 Values for this compound Extracts

| Extract Type | IC50 (µg/mL) |

|---|---|

| Methanol Extract | 24.76 ± 0.32 |

| Dichloromethane Extract | 4.76 ± 0.21 |

| Ethanol Extract | 100.23 ± 4.43 |

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The results indicated that the extracts possess substantial free radical scavenging activity, which is vital for preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity of this compound Extracts

| Extract Type | DPPH Scavenging Activity (%) |

|---|---|

| Methanol Extract | 60% |

| Dichloromethane Extract | 80% |

| Ethanol Extract | 40% |

The molecular mechanism underlying the biological activity of this compound involves its interaction with various cellular components. It is hypothesized that the compound may exert its effects through enzyme inhibition and modulation of signaling pathways that regulate cell proliferation and apoptosis .

5. Case Studies and Research Findings

Several studies have highlighted the dual role of this compound as both an antimicrobial and anticancer agent:

- Antimicrobial Activity : Although initial findings suggested limited antimicrobial effects, further investigations revealed that certain extracts exhibited inhibitory effects against specific pathogens, indicating potential for development as an antimicrobial agent .

- Anticancer Studies : A study utilizing GC-MS analysis identified bioactive compounds within this compound that contribute to its anticancer properties. These compounds were shown to selectively target cancer cells while sparing normal cells .

6. Conclusion

This compound presents significant promise in the fields of pharmacology and therapeutic development due to its diverse biological activities, particularly its antioxidant and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and potential applications in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.